molecular formula C17H13Cl2N5OS B607233 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile CAS No. 1202041-71-1

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

Cat. No. B607233
M. Wt: 406.285
InChI Key: XPMQWMAEFFQIRZ-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a thiophene ring, a morpholine ring, and a nitrile group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered heterocycle that is considered a pharmacologically important active scaffold . The thiophene ring is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitrile group can undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the nitrile group could increase its polarity, while the presence of the aromatic rings could increase its stability .

Scientific Research Applications

  • Antileishmanial Activity : 1,2,4-triazole derivatives, including those with morpholine, have been studied for their antileishmanial activities. In vitro studies against Leishmania infantum promastigots indicated significant antiparasitic effects, especially for compounds with nitrothiophene substitution (Süleymanoğlu et al., 2018).

  • Antimicrobial Activities : Synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial activities. Some derivatives demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).

  • Chemical Synthesis and Reactions : Studies have explored new routes to synthesize benzothiophenes, isothiazoles, and 1,2,3-dithiazoles using compounds like 4-chloro-1,2,3-dithiazole-5-thione, which react with morpholine (Emayan et al., 1997).

  • Pharmacological Effects : Derivatives of 1,2,4-triazole, especially those combined with morpholine, have been evaluated for their antinociceptive effects in mice, showing potential for pain relief without impacting motor coordination or myorelaxation (Listos Joanna et al., 2013).

  • Solvent-free Reactions : Research on 1,2,4-triazine-5-carbonitriles has included studies on reactions with morpholine under solvent-free conditions, revealing multiple pathways including aza-Diels–Alder reaction and unexpected decyanation (Kopchuk et al., 2017).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the pharmacological activities of many 1,2,4-triazole derivatives, this compound could be of interest in the development of new drugs .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMQWMAEFFQIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

Citations

For This Compound
1
Citations
Q Huang, PF Richardson, NW Sach, J Zhu… - … Process Research & …, 2011 - ACS Publications
On the basis of a more practical and scalable route to an iodothiophene, an efficient and reliable synthesis has been developed for three selective PI3K inhibitors. From this advanced …
Number of citations: 48 pubs.acs.org

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